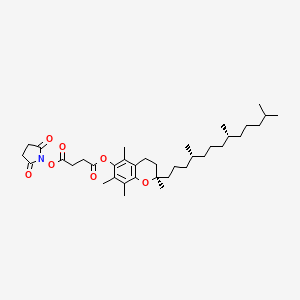
(+)-a-Tocopherol NHS succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(+)-a-Tocopherol NHS succinate” is a compound that combines the properties of alpha-tocopherol and N-Hydroxysuccinimide (NHS) esters . Alpha-tocopherol is a form of Vitamin E, which is a group of soluble phenolic compounds consisting of a chromanol ring and a 16-carbon phytyl chain . NHS esters are important activated esters used in various bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .
Synthesis Analysis
The synthesis of NHS esters, like “this compound”, involves the reaction of NHS with the desired carboxylic acid and a small amount of an organic base in an anhydrous solvent . A coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is then added to form a highly reactive activated acid intermediate . NHS reacts to create a less labile activated acid .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, combining the structures of alpha-tocopherol and NHS. Alpha-tocopherol consists of a chromanol ring and a 16-carbon phytyl chain . NHS has the formula (CH2CO)2NOH .
Chemical Reactions Analysis
NHS esters, including “this compound”, react with primary amines in physiologic to slightly alkaline conditions (pH 7.2 to 9) to yield stable amide bonds . The reaction releases N-hydroxysuccinimide (NHS) .
Applications De Recherche Scientifique
(+)-a-Tocopherol NHS succinate E succinate has a wide range of scientific research applications, including its use as an antioxidant, an anti-inflammatory, and a potential therapeutic agent. This compound E succinate has been shown to be effective in reducing oxidative stress, reducing inflammation, and inhibiting the growth of certain types of cancer cells. It has also been studied for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Mécanisme D'action
Target of Action
It’s known that α-tocopherol, a form of vitamin e, plays a crucial role in neutralizing free radicals and preventing oxidative stress in cells
Mode of Action
Α-tocopherol is known to act as an antioxidant, neutralizing harmful free radicals in the body . The NHS succinate group could potentially enhance this antioxidant activity or enable the compound to react with specific targets in the body.
Biochemical Pathways
Α-tocopherol is known to play a crucial role in various metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification
Pharmacokinetics
Computational tools such as admetlab 20 and admetSAR3.0 can be used to predict these properties based on the compound’s structure. These properties are crucial for understanding the compound’s bioavailability and potential efficacy as a therapeutic agent.
Result of Action
Α-tocopherol is known to have antioxidant effects, neutralizing harmful free radicals and preventing oxidative stress in cells
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the physiological environment within the body, including factors such as pH, temperature, and the presence of other molecules, can also influence the compound’s action and efficacy
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (+)-a-Tocopherol NHS succinate E succinate in laboratory experiments include its low cost, its high solubility in aqueous solutions, and its stability in a variety of conditions. Additionally, this compound E succinate is relatively safe and non-toxic, making it suitable for use in a variety of laboratory experiments. The main limitation of using this compound E succinate in laboratory experiments is its relatively short shelf-life, which can be reduced by exposure to light and heat.
Orientations Futures
There are many potential future directions for the use of (+)-a-Tocopherol NHS succinate E succinate in scientific research. These include its use as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease; its use as an anti-inflammatory agent for the treatment of inflammatory diseases; its use as an antioxidant for the prevention of oxidative damage; and its use as an anticancer agent for the treatment of certain types of cancer. Additionally, further research is needed to better understand the mechanism of action of this compound E succinate and to identify new potential applications for its use.
Méthodes De Synthèse
(+)-a-Tocopherol NHS succinate E succinate can be synthesized from either α-tocopherol or from its derivative, α-tocopherol acetate. The synthesis of this compound E succinate from α-tocopherol involves the reaction of α-tocopherol with succinic anhydride in the presence of a base, such as pyridine, to produce the ester. The synthesis of this compound E succinate from α-tocopherol acetate involves the reaction of α-tocopherol acetate with a base, such as sodium hydroxide, to produce the ester.
Propriétés
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57NO7/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-22-37(8)23-21-30-29(7)35(27(5)28(6)36(30)44-37)43-33(41)19-20-34(42)45-38-31(39)17-18-32(38)40/h24-26H,9-23H2,1-8H3/t25-,26-,37-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCILXPPTLBPRKG-FAWRFRPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H57NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethoxy[(trimethylsilyl)ethynyl]silane](/img/structure/B6308036.png)
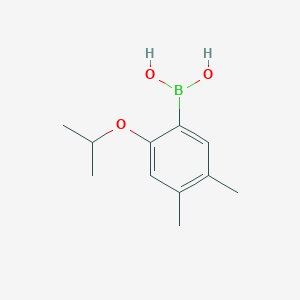
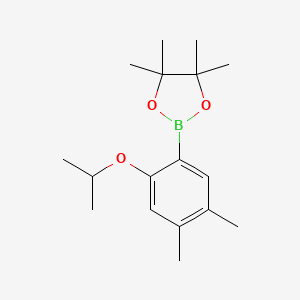
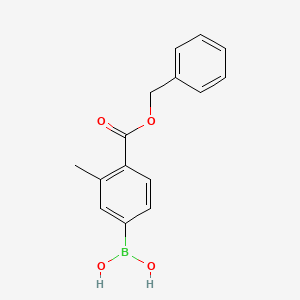
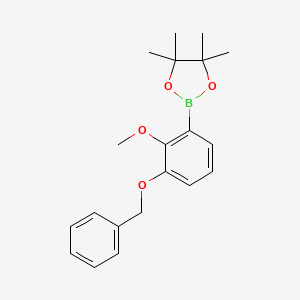

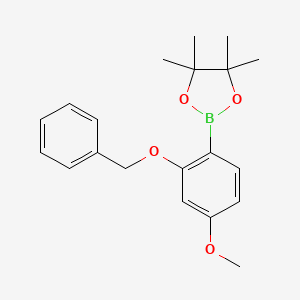




![tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B6308129.png)
